

A Comparative Analysis of Aromaticity: Azonine vs. Cyclononatetraene

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Compound of Interest

Compound Name: Azonine

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This guide provides a detailed comparison of the aromaticity of **azonine** and its isoelectronic carbocyclic analogue, cyclononatetraene, focusing on their electronic structure and stability. This analysis is crucial for understanding the reactivity and potential applications of these nine-membered ring systems in various fields, including medicinal chemistry and materials science.

Introduction to Aromaticity in Nine-Membered Rings

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules. According to Hückel's rule, systems with $(4n+2)\pi$ electrons exhibit aromatic character. Both **azonine** (a heterocyclic amine) and the anion of cyclononatetraene possess the potential for aromaticity due to their cyclic and conjugated structures.

Azonine (C_8H_9N) is a heterocyclic compound containing a nitrogen atom within a nine-membered ring. It is recognized as an aromatic molecule, exhibiting considerable stability.

Azonine and the cyclononatetraenide anion are notable for being among the largest monocyclic all-cis ring systems to display aromaticity and maintain a near-planar structure.

Cyclononatetraene (C_9H_{10}), in its neutral form, is a non-aromatic molecule as it contains 8 π -electrons, which does not adhere to Hückel's rule. However, upon deprotonation, it forms the cyclononatetraenide anion ($C_9H_9^-$), a 10 π -electron system that fulfills the criteria for aromaticity.

Quantitative Comparison of Aromaticity

The degree of aromaticity can be quantified using various experimental and computational methods. Here, we compare **azonine** and the cyclononatetraenide anion based on available data.

Parameter	Azonine (C_8H_9N)	Cyclononatetraenide Anion ($C_9H_9^-$)	Neutral Cyclononatetraene (C_9H_{10})
π -Electron Count	10	10	8
Hückel's Rule ($4n+2$)	Fulfills ($n=2$)	Fulfills ($n=2$)	Does not fulfill ($4n$)
Aromatic Character	Aromatic	Aromatic	Non-aromatic/Antiaromatic (if planar)
NICS(0) (ppm)	-12.509 ^{[1][2]}	Data not available in a directly comparable study, but expected to be strongly negative.	Data not available, but expected to be positive if forced planar.
Resonance Energy	Data not available.	Data not available.	Not applicable.
1H NMR Chemical Shifts	Data not available. Protons are expected to be deshielded.	Data not available. Protons are expected to be deshielded.	Not applicable for aromatic comparison.

Note: Nucleus-Independent Chemical Shift (NICS) is a computational method to evaluate aromaticity. A negative NICS value at the center of the ring (NICS(0)) is indicative of a diatropic ring current and thus aromaticity. While a specific, directly comparable NICS value for the cyclononatetraenide anion was not found in the surveyed literature, its established aromaticity as a 10 π -electron system strongly suggests a significantly negative NICS value, similar to or even greater than that of **azonine**.

Experimental and Computational Protocols

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS values are a widely used computational tool to assess aromaticity by probing the magnetic shielding at the center of a ring system.

Methodology:

- Geometry Optimization: The molecular structure of the compound is first optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(2d,p).
- NICS Calculation: A "ghost" atom (typically a Bq dummy atom in Gaussian software) is placed at the geometric center of the ring (for NICS(0)) or at a specific distance above the ring plane (e.g., 1 Å for NICS(1)).
- NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed using the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the position of the ghost atom.
- NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding value. A negative value indicates aromaticity (shielding), while a positive value suggests anti-aromaticity (deshielding).

Determination of Resonance Energy

Resonance energy quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. It can be determined experimentally or computationally.

Experimental Protocol (via Heat of Hydrogenation):

- Calorimetry: The heat of hydrogenation (ΔH_{hydrog}) of the aromatic compound (e.g., benzene) is measured using a calorimeter.
- Reference Compound: The ΔH_{hydrog} of a non-aromatic analogue with one double bond (e.g., cyclohexene) is also measured.
- Calculation: The theoretical ΔH_{hydrog} for a hypothetical non-aromatic version of the cyclic compound with localized double bonds is calculated by multiplying the ΔH_{hydrog} of the reference compound by the number of double bonds in the aromatic system.

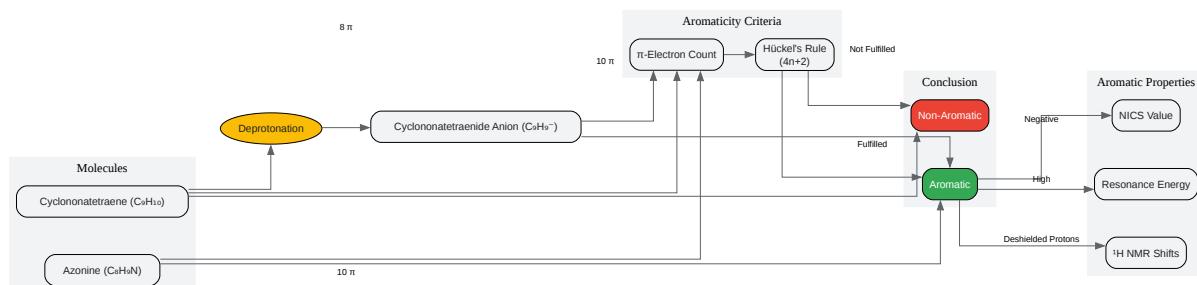
- Resonance Energy: The resonance energy is the difference between the calculated theoretical ΔH_{hydrog} and the experimentally measured ΔH_{hydrog} of the aromatic compound.

Computational Protocol (Aromatic Stabilization Energy - ASE):

Aromatic Stabilization Energy (ASE) is a computational equivalent of resonance energy. It is often calculated using isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the reaction, thus minimizing errors in the calculation. The ASE is the calculated enthalpy change of such a reaction.

Logical Relationship Diagram

The following diagram illustrates the logical flow for comparing the aromaticity of **azonine** and cyclononatetraene.



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Caption: Logical workflow for comparing the aromaticity of **azonine** and cyclononatetraene.

Conclusion

Both **azonine** and the cyclononatetraenide anion are considered aromatic species, adhering to Hückel's rule with 10 π -electrons. The calculated NICS value for **azonine** provides strong quantitative evidence for its aromaticity. In contrast, neutral cyclononatetraene, with its 8 π -electrons, is non-aromatic. The facile deprotonation of cyclononatetraene to its aromatic anion highlights the thermodynamic driving force to achieve a stable, aromatic electronic configuration. While directly comparable experimental data for resonance energy and ^1H NMR chemical shifts are not readily available in the literature, the theoretical and established principles of aromaticity provide a clear distinction between these two nine-membered ring systems. Further comparative computational studies would be beneficial to provide a more detailed quantitative analysis of their relative aromaticities.

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